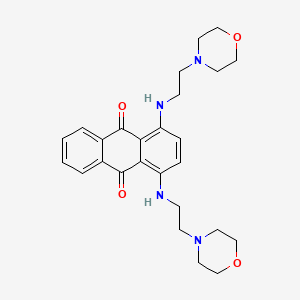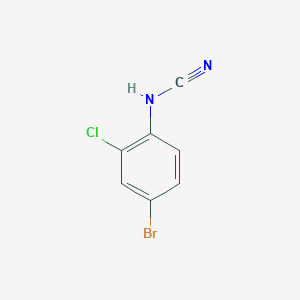
N-(3-methylbutyl)-4-nitrobenzamide
Descripción general
Descripción
N-(3-methylbutyl)-4-nitrobenzamide is an organic compound belonging to the benzamide class Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-4-nitrobenzamide typically involves the condensation of 4-nitrobenzoic acid with isopentylamine. The reaction is carried out under acidic or basic conditions, often using a catalyst to enhance the reaction rate and yield. For instance, the reaction can be performed in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of catalysts such as tetrabutoxytitanium and boric acid with PEG-400 can significantly enhance the yield and efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methylbutyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: N-isopentyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and isopentylamine.
Aplicaciones Científicas De Investigación
N-(3-methylbutyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Mecanismo De Acción
The mechanism of action of N-(3-methylbutyl)-4-nitrobenzamide depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide bond allows the compound to interact with proteins and enzymes, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butyl-4-nitrobenzamide: Similar structure but with a tert-butyl group instead of an isopentyl group.
N-isopentyl-4-aminobenzamide: The reduced form of N-(3-methylbutyl)-4-nitrobenzamide.
N-(4-nitrobenzoyl)-4-nitrobenzamide: Contains an additional nitrobenzoyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The isopentyl group provides steric hindrance, affecting the compound’s interaction with biological targets and its overall stability .
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
N-(3-methylbutyl)-4-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O3/c1-9(2)7-8-13-12(15)10-3-5-11(6-4-10)14(16)17/h3-6,9H,7-8H2,1-2H3,(H,13,15) |
Clave InChI |
HMHXXYFBPPJKPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-(morpholinomethyl)-1h-1,2,4-triazole-3-carboxylic acid monohydrochloride](/img/structure/B8767597.png)




